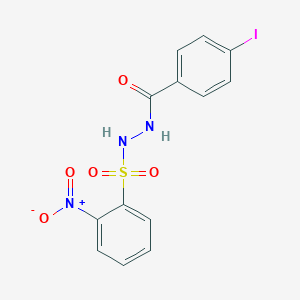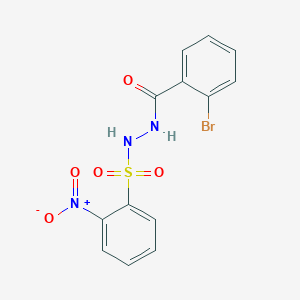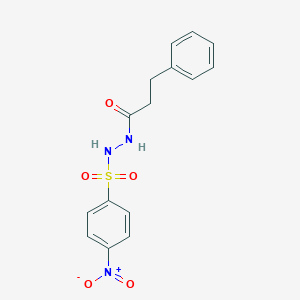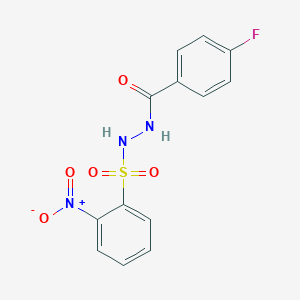
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C19H22N2O5 and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of butoxy, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene ring with a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzene derivative with ethyl alcohol in the presence of an acid catalyst.
Butoxylation: The butoxy group is introduced by reacting the ethoxy-nitrobenzene derivative with butyl alcohol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the butoxy-ethoxy-nitrobenzene derivative with an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
化学反应分析
Types of Reactions
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of ethoxy and butoxy groups.
科学研究应用
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxy and butoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
3-butoxy-N-{4-methoxy-2-nitrophenyl}benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-butoxy-N-{4-ethoxy-2-aminophenyl}benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and butoxy groups, which provide distinct chemical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C19H22N2O5 |
|---|---|
分子量 |
358.4g/mol |
IUPAC 名称 |
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-3-5-11-26-15-8-6-7-14(12-15)19(22)20-17-10-9-16(25-4-2)13-18(17)21(23)24/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,22) |
InChI 键 |
CYYGYJDCTQHENO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



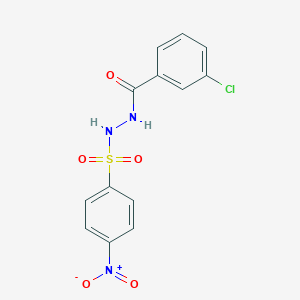
![5-[(2,4-Dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B410549.png)
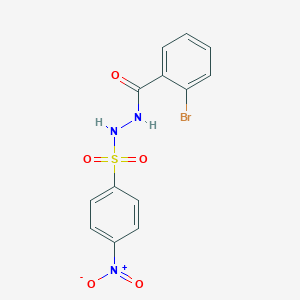
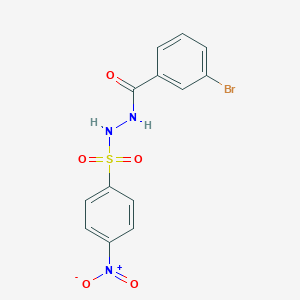
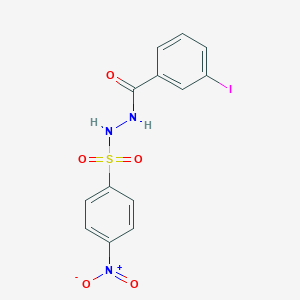

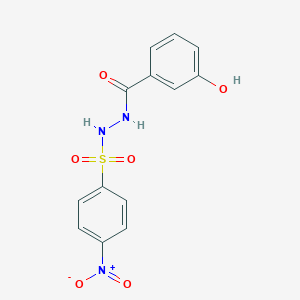
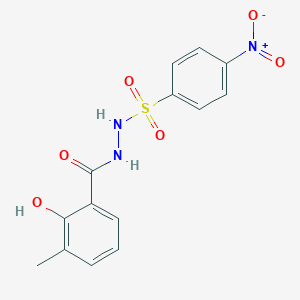
![N'-[(3,4-dimethoxyphenyl)acetyl]-4-nitrobenzenesulfonohydrazide](/img/structure/B410562.png)
